Cas no 80646-00-0 (Benzenepropanoic acid, 4-fluoro-b-oxo-)

Benzenepropanoic acid, 4-fluoro-b-oxo- structure
80646-00-0 structure
Product Name:Benzenepropanoic acid, 4-fluoro-b-oxo-
N.o CAS:80646-00-0
MF:C9H7FO3
MW:182.148486375809
MDL:MFCD01310984
CID:882278
PubChem ID:277672
Update Time:2025-06-10

Benzenepropanoic acid, 4-fluoro-b-oxo- Propriedades químicas e físicas

Nomes e Identificadores

    • Benzenepropanoic acid, 4-fluoro-b-oxo-
    • 4-Fluoro-β-oxobenzenepropanoic acid (ACI)
    • 3-(4-Fluorophenyl)-3-oxopropanoic acid
    • NSC 126608
    • p-Fluorobenzoylacetic acid
    • 80646-00-0
    • AKOS006277598
    • SY226864
    • NSC-126608
    • WSWKUJUQMXOEQK-UHFFFAOYSA-N
    • MFCD01310984
    • SCHEMBL904555
    • NSC126608
    • 2-(4-FLUOROBENZOYL)ACETIC ACID
    • DTXSID60298865
    • 3-(4-fluorophenyl)-3-oxoproprionic acid
    • CS-0372608
    • AS-78346
    • MDL: MFCD01310984
    • Inchi: 1S/C9H7FO3/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13)
    • Chave InChI: WSWKUJUQMXOEQK-UHFFFAOYSA-N
    • SMILES: O=C(CC(C1C=CC(F)=CC=1)=O)O

Propriedades Computadas

  • Massa Exacta: 182.03792224g/mol
  • Massa monoisotópica: 182.03792224g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 207
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.4
  • Superfície polar topológica: 54.4Ų

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Benzenepropanoic acid, 4-fluoro-b-oxo- Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; overnight, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referência
Eosin-Y/Cu(OAc)2-catalyzed aerobic oxidative coupling reactions of glycine esters in the dark
Chowdhury, Raghunath, Organic & Biomolecular Chemistry, 2022, 20(27), 5387-5392

Método de produção 2

Condições de reacção
1.1 Catalysts: DNA (uncultured bacterium r_06 clone r_06 histidine kinase gene plus endo-1.4-β-… Solvents: Water ;  36 h, pH 7.5, 37 °C
1.2 Reagents: Perchloric acid Solvents: Water ;  pH 1 - 2, 37 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 11 - 13, 37 °C
Referência
Creation of a (R)-β-transaminase by directed evolution of D-amino acid aminotransferase
Jeon, Hyunwoo; et al, ACS Catalysis, 2022, 12(21), 13207-13214

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ;  30 min, rt
1.2 reflux
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water ;  12 h
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
Referência
Copper-Catalysed Decarboxylative Trifluoromethylation of β-Ketoacids
Xu, Xiaolan; et al, Chinese Journal of Chemistry, 2017, 35(11), 1665-1668

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referência
The construction of chiral 3-acyl bicyclolactams via a RuPHOX/Pd catalyzed asymmetric allylic substitution cascade of α-carbonylamides
Dong, Siqi; et al, Organic Chemistry Frontiers, 2023, 10(7), 1731-1737

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  0 - 5 °C; 12 h, rt
Referência
Synthesis of novel proxyphylline derivatives with dual Anti-Candida albicans and anticancer activity
Borowiecki, Pawel; et al, European Journal of Medicinal Chemistry, 2018, 150, 307-333

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
Referência
Enantioselective decarboxylative Mannich reaction of β-keto acids with C-alkynyl N-Boc N,O-acetals: access to chiral β-keto propargylamines
Zhang, Cong-Cong; et al, Organic & Biomolecular Chemistry, 2021, 19(39), 8607-8612

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  overnight, 70 °C; 70 °C → rt
1.2 Solvents: Water ;  cooled
2.1 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referência
The construction of chiral 3-acyl bicyclolactams via a RuPHOX/Pd catalyzed asymmetric allylic substitution cascade of α-carbonylamides
Dong, Siqi; et al, Organic Chemistry Frontiers, 2023, 10(7), 1731-1737

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